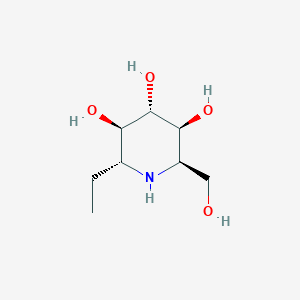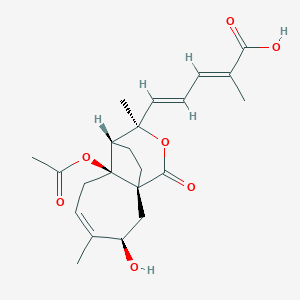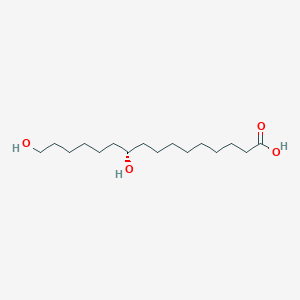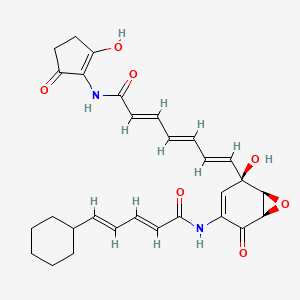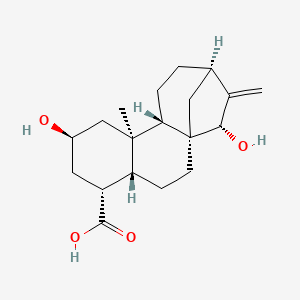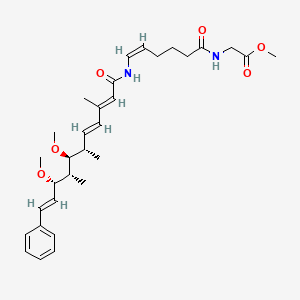
Crocacin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Crocacin D is a natural product found in Chondromyces crocatus with data available.
Wissenschaftliche Forschungsanwendungen
Agrochemical Lead Compounds
Crocacins A and D have been explored as lead compounds for agrochemicals. They are natural respiration inhibitors, initially studied for their potential in synthesizing a range of analogues. Some simplified analogues of these compounds exhibited high activity in mitochondrial beef heart respiration assays and showed effectiveness against certain plant pathogens in greenhouse tests. They proved to be more stable than the natural products, although it was challenging to create analogues more active than the natural crocacins (Crowley et al., 2007).
Fungicidal Properties
A study developed a short route to synthesize analogues of crocacin D, focusing on antifungal applications. These compounds demonstrated high activity in mitochondrial beef heart respiration assays and effectiveness against plant pathogenic fungi of agricultural importance in glasshouse tests. The research aimed to find compounds with greater stability than the natural crocacins (Crowley et al., 2003).
Synthesis Challenges and Strategies
Several studies have focused on the total synthesis of crocacin D, highlighting the compound's complex structure and the challenges in synthesizing it. The synthesis processes involve convergent asymmetric synthesis, employing techniques like Stille cross-coupling and copper-catalyzed coupling, to establish specific dienamide moieties in crocacin D. These studies contribute to the understanding of the molecular structure and potential modifications of crocacin D (Dias et al., 2005); (Feutrill et al., 2000).
Antifungal and Cytotoxic Antibiotics
Crocacin D, along with other crocacins, has been identified as antifungal and highly cytotoxic metabolites. These compounds are isolated from specific strains of myxobacteria and consist of unusual dipeptides with a complex polyketide-derived acyl residue. Understanding their structure and properties contributes to their potential use as antibiotics and fungicides (Jansen et al., 1999).
Molecular Modeling in Designing Analogues
Molecular modeling has been used to design synthetic analogues of crocacin D, especially as fungicides. These studies involve inhibitor binding models to the mammalian cytochrome bc(1) complex and crystal structures of analogues bound to cytochrome complexes. This research aids in understanding how crocacins inhibit respiration and their potential applications in agriculture and medicine (Crowley et al., 2008).
Eigenschaften
Produktname |
Crocacin D |
|---|---|
Molekularformel |
C31H44N2O6 |
Molekulargewicht |
540.7 g/mol |
IUPAC-Name |
methyl 2-[[(Z)-6-[[(2E,4E,6S,7S,8R,9S,10E)-7,9-dimethoxy-3,6,8-trimethyl-11-phenylundeca-2,4,10-trienoyl]amino]hex-5-enoyl]amino]acetate |
InChI |
InChI=1S/C31H44N2O6/c1-23(21-29(35)32-20-12-8-11-15-28(34)33-22-30(36)38-5)16-17-24(2)31(39-6)25(3)27(37-4)19-18-26-13-9-7-10-14-26/h7,9-10,12-14,16-21,24-25,27,31H,8,11,15,22H2,1-6H3,(H,32,35)(H,33,34)/b17-16+,19-18+,20-12-,23-21+/t24-,25+,27-,31-/m0/s1 |
InChI-Schlüssel |
YIOSSWUAQNGRSJ-NRHCNNMKSA-N |
Isomerische SMILES |
C[C@@H](/C=C/C(=C/C(=O)N/C=C\CCCC(=O)NCC(=O)OC)/C)[C@@H]([C@H](C)[C@H](/C=C/C1=CC=CC=C1)OC)OC |
SMILES |
CC(C=CC(=CC(=O)NC=CCCCC(=O)NCC(=O)OC)C)C(C(C)C(C=CC1=CC=CC=C1)OC)OC |
Kanonische SMILES |
CC(C=CC(=CC(=O)NC=CCCCC(=O)NCC(=O)OC)C)C(C(C)C(C=CC1=CC=CC=C1)OC)OC |
Synonyme |
crocacin D |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,3S)-3-{[(2S)-1-{[3-(2-amino-1H-imidazol-4-yl)propyl]amino}-4-methyl-1-oxopentan-2-yl]carbamoyl}oxirane-2-carboxylic acid](/img/structure/B1250857.png)
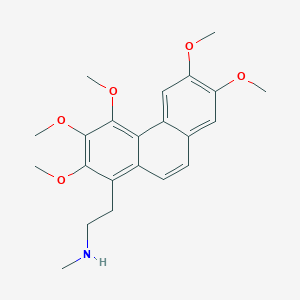
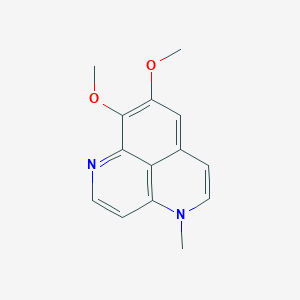
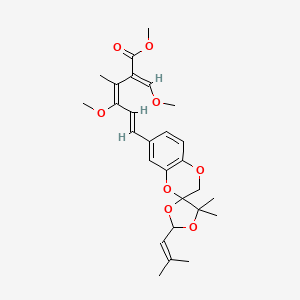
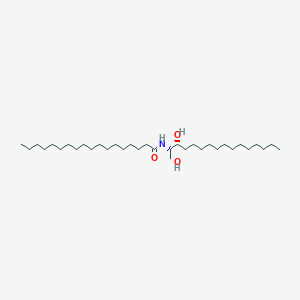
![2-[[(4S)-4-carboxy-4-[[4-[(2,4-diamino-5-chloroquinazolin-6-yl)methylamino]benzoyl]amino]butyl]carbamoyl]benzoic acid](/img/structure/B1250866.png)

